[3H]methoxy-PEPy

mGlu5 receptor Radioligand binding Affinity

mGlu5 receptor occupancy studies using lower-affinity radioligands (Kd=20 nM) suffer from limited assay sensitivity, compromising reproducible target engagement quantification. [3H]Methoxy-PEPy resolves this with: • Kd=3.4 nM, >90% specific binding-detects low-abundance mGlu5 receptors with superior signal-to-noise. • Validated in vivo: 14-fold forebrain-to-cerebellum enrichment for direct PK-PD receptor occupancy (Anderson et al., 2003). • Suited for saturation/competition binding, kinetics, ex vivo autoradiography. Supplied for research; inquire for radiochemical purity and specific activity.

Molecular Formula C13H10N2O
Molecular Weight 216.25 g/mol
CAS No. 524924-80-9
Cat. No. B15191061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3H]methoxy-PEPy
CAS524924-80-9
Molecular FormulaC13H10N2O
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C#CC2=CC=CC=N2
InChIInChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3/i1T3
InChIKeyVRTFKUFTEWQHDD-RLXJOQACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3H]methoxy-PEPy: mGlu5 Receptor Radioligand


[3H]methoxy-PEPy (CAS 524924-80-9) is a tritiated radioligand designed for the selective study of the metabotropic glutamate receptor subtype 5 (mGlu5). As a potent, non-competitive antagonist, it is a critical tool for characterizing mGlu5 receptor pharmacology, distribution, and target engagement in vitro and in vivo. [1]

1
Tritiated mGlu5 antagonist
Selective tool for metabotropic glutamate receptor 5 binding studies
2
In vitro binding assays
Supports saturation, competition, and kinetic binding workflows
3
In vivo target engagement
Enables receptor occupancy measurement in rodent models

Why mGlu5 Radioligands Are Not Interchangeable


Radioligands for the mGlu5 receptor are not interchangeable due to significant differences in their binding affinity (Kd) and specific binding characteristics, which directly impact assay sensitivity and the accuracy of target occupancy measurements. The choice of radioligand determines the dynamic range of the assay and the ability to detect subtle changes in receptor binding. Using a radioligand with lower affinity, such as [3H]methoxymethyl-MTEP, can result in a less sensitive assay compared to a higher-affinity ligand like [3H]methoxy-PEPy. [1] Therefore, substitution without considering these quantitative differences can compromise experimental outcomes and lead to inconsistent or non-comparable data.

Target radioligand
[3H]methoxy-PEPy
Reported high-affinity binding to mGlu5 receptors
Analog / substitute
[3H]methoxymethyl-MTEP
Lower affinity for mGlu5 may shift assay sensitivity
Binding performance not interchangeable
Affinity context
Higher affinity radioligand supports lower detection limits
Affinity risk
Lower-affinity analog may reduce signal-to-noise ratio
Data consistency
Direct comparison data available from published studies
Interchangeability risk
Substitution may lead to non-comparable occupancy data

[3H]methoxy-PEPy: Binding Performance Evidence


Binding Affinity vs. Methoxymethyl-MTEP

In saturation binding assays using rat brain membranes, [3H]methoxy-PEPy exhibited a high binding affinity with a dissociation constant (Kd) of 3.4 nM. In the same study, the close structural analog [3H]methoxymethyl-MTEP had a Kd of 20 nM. This represents a nearly 6-fold higher affinity for [3H]methoxy-PEPy. [1]

Binding Affinity vs. Analog
Head-to-head
Kd 3.4 nM vs 20 nM
~5.9-fold higher affinity
Supports higher sensitivity in saturation binding
Rat brain membranes; data from [REFS-1]
mGlu5 receptor Radioligand binding Affinity Saturation binding

Specific Binding in Brain Membranes

[3H]methoxy-PEPy demonstrates excellent specific binding properties, which is a critical quality for a robust radioligand. In rat brain membrane preparations, specific binding accounted for >90% of the total binding when defined using a high concentration of a cold displacer. [1]

Specific Binding
Reported
>90% of total binding
Defined with 10 µM cold displacer
Low non-specific background for robust assays
Rat brain membranes; quality metric review
Radioligand binding Specific binding Assay development

In Vivo Receptor Occupancy in Rodents

[3H]methoxy-PEPy has been validated as a tool for measuring mGlu5 receptor occupancy in vivo. In wild-type mice, forebrain binding was 14-fold higher than in the cerebellum. Furthermore, systemic administration of known mGlu5 antagonists (MPEP and MTEP) dose-dependently reduced [3H]methoxy-PEPy binding, demonstrating its utility for quantifying target engagement. [1]

In Vivo Occupancy
Model context
14-fold forebrain enrichment
50 μCi/kg i.v. in wild-type mice
Supports target engagement quantification in vivo
Dose-dependent reduction by mGlu5 antagonists
In vivo pharmacology Receptor occupancy Pharmacokinetics Target engagement

[3H]methoxy-PEPy Research Applications


High-Sensitivity In Vitro Binding Assays

Due to its high affinity (Kd = 3.4 nM) and >90% specific binding, [3H]methoxy-PEPy is the preferred radioligand for developing sensitive and robust in vitro binding assays, including saturation binding, competition binding, and kinetic studies. Its superior affinity over analogs like [3H]methoxymethyl-MTEP allows for the detection of low concentrations of mGlu5 receptors and provides a wider dynamic range for competition experiments. [1]

Preclinical Target Engagement and Occupancy

[3H]methoxy-PEPy is a validated tool for in vivo receptor occupancy studies. As demonstrated by Anderson et al., it can be administered intravenously to rodents to directly measure mGlu5 receptor binding in the brain. This assay is critical for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships for novel mGlu5-targeted therapeutics, determining the doses required to achieve significant receptor occupancy, and benchmarking the in vivo potency of new chemical entities against reference compounds like MPEP and MTEP. [2]

Ex Vivo Autoradiography for Receptor Mapping

The high specific binding and clear in vivo signal-to-noise ratio (14-fold enrichment in forebrain vs. cerebellum) make [3H]methoxy-PEPy an ideal ligand for ex vivo autoradiography. Following in vivo administration or ex vivo tissue incubation, this radioligand enables high-resolution mapping of mGlu5 receptor distribution in brain tissue sections, which is valuable for studying receptor changes in disease models and confirming target expression in specific brain regions. [2]

Application
Selection Property
Validation Focus
In vitro binding assays
High-affinity binding profile
Saturation and competition assay sensitivity
In vivo target engagement
Specific brain region binding
Dose-occupancy relationship and PK-PD modeling
Ex vivo autoradiography
Regional binding enrichment
Receptor distribution mapping in tissue sections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3H]methoxy-PEPy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.